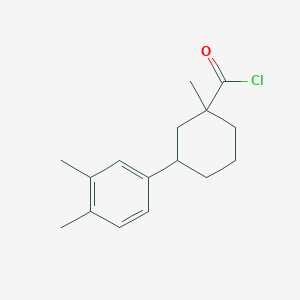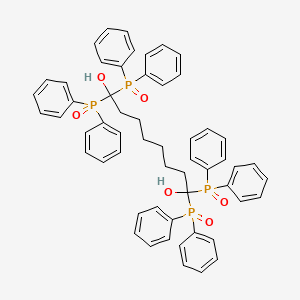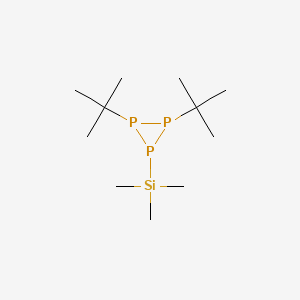
Di-tert-butyl(trimethylsilyl)triphosphirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di-tert-butyl(trimethylsilyl)triphosphirane is an organophosphorus compound characterized by the presence of tert-butyl and trimethylsilyl groups attached to a triphosphirane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl(trimethylsilyl)triphosphirane typically involves the reaction of tert-butylphosphine with trimethylsilyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves the following steps:
Preparation of tert-butylphosphine: This is achieved by reacting tert-butyl chloride with a suitable phosphorus source, such as phosphorus trichloride, in the presence of a base.
Formation of this compound: The tert-butylphosphine is then reacted with trimethylsilyl chloride in the presence of a catalyst, such as a transition metal complex, to form the desired triphosphirane compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure precise control of reaction conditions. The product is purified using techniques such as distillation and recrystallization to achieve high purity.
化学反応の分析
Types of Reactions
Di-tert-butyl(trimethylsilyl)triphosphirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced phosphorus compounds.
Substitution: The compound can undergo substitution reactions where the tert-butyl or trimethylsilyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically carried out at low temperatures to prevent decomposition.
Reduction: Lithium aluminum hydride; reactions are conducted under anhydrous conditions to avoid hydrolysis.
Substitution: Various nucleophiles such as halides or alkoxides; reactions are performed in the presence of a suitable solvent like tetrahydrofuran.
Major Products Formed
Oxidation: Formation of phosphine oxides.
Reduction: Formation of phosphines with lower oxidation states.
Substitution: Formation of substituted triphosphirane derivatives.
科学的研究の応用
Di-tert-butyl(trimethylsilyl)triphosphirane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying phosphorus-containing biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of phosphorus-based drugs.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
作用機序
The mechanism of action of di-tert-butyl(trimethylsilyl)triphosphirane involves its interaction with molecular targets through its phosphorus atoms. The compound can form coordination complexes with metal ions, which can then participate in catalytic cycles. The trimethylsilyl and tert-butyl groups provide steric protection, enhancing the stability of the compound and its complexes.
類似化合物との比較
Di-tert-butyl(trimethylsilyl)triphosphirane can be compared with other similar compounds such as:
Di-tert-butylphosphine: Lacks the trimethylsilyl group, making it less sterically hindered.
Trimethylsilylphosphine: Lacks the tert-butyl groups, resulting in different reactivity and stability.
Di-tert-butyl(trimethylsilyl)phosphine oxide: An oxidized form with different chemical properties.
The uniqueness of this compound lies in its combination of steric protection from both tert-butyl and trimethylsilyl groups, which enhances its stability and reactivity in various chemical processes.
特性
CAS番号 |
88764-66-3 |
|---|---|
分子式 |
C11H27P3Si |
分子量 |
280.34 g/mol |
IUPAC名 |
(2,3-ditert-butyltriphosphiran-1-yl)-trimethylsilane |
InChI |
InChI=1S/C11H27P3Si/c1-10(2,3)12-13(11(4,5)6)14(12)15(7,8)9/h1-9H3 |
InChIキー |
INXHSYVWOBGJHU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)P1P(P1[Si](C)(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


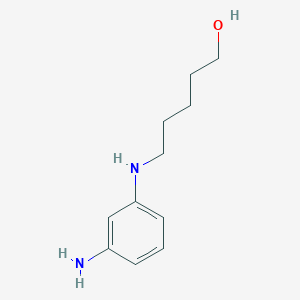
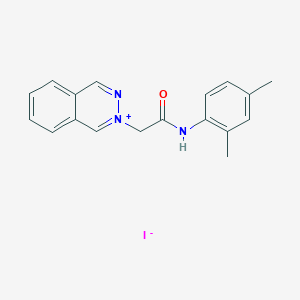
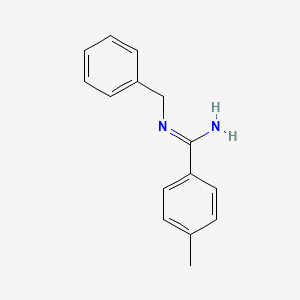

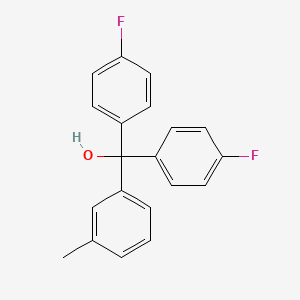
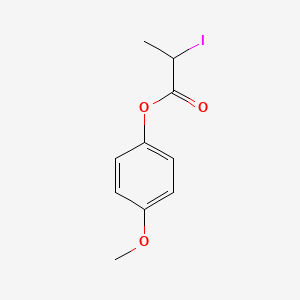
![4-Chloro-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-benzamide](/img/structure/B14135909.png)

![2-Pyridinecarboxylic acid, 5-[[(3-chlorophenyl)methyl]sulfinyl]-](/img/structure/B14135923.png)
![1-[(Piperidin-1-yl)methyl]piperidine-2,6-dione](/img/structure/B14135926.png)

